molecular formula C8H15NO2 B13182432 3-Hydroxy-1-(propan-2-yl)piperidin-2-one

3-Hydroxy-1-(propan-2-yl)piperidin-2-one

Cat. No.: B13182432
M. Wt: 157.21 g/mol
InChI Key: KZBIPLDDOUBOJI-UHFFFAOYSA-N
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Description

3-Hydroxy-1-(propan-2-yl)piperidin-2-one is a compound that belongs to the piperidine family, which is a class of heterocyclic organic compounds containing a nitrogen atom in a six-membered ring. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-1-(propan-2-yl)piperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-piperidone with isopropyl alcohol in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-(propan-2-yl)piperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Hydroxy-1-(propan-2-yl)piperidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-1-(propan-2-yl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyl group and the isopropyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

3-hydroxy-1-propan-2-ylpiperidin-2-one

InChI

InChI=1S/C8H15NO2/c1-6(2)9-5-3-4-7(10)8(9)11/h6-7,10H,3-5H2,1-2H3

InChI Key

KZBIPLDDOUBOJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC(C1=O)O

Origin of Product

United States

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